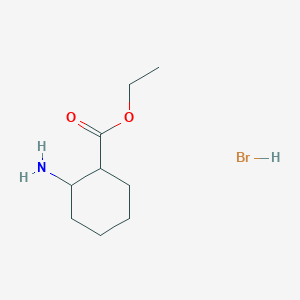

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide

Description

Properties

Molecular Formula |

C9H18BrNO2 |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate;hydrobromide |

InChI |

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H |

InChI Key |

NTRWAPNODMIZSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Br |

Origin of Product |

United States |

Preparation Methods

Isomerization and Esterification of 4-Aminocyclohexanecarboxylic Acid Derivatives

A key approach involves the isomerization of cis-4-aminocyclohexanecarboxylic acid derivatives to their trans isomers, followed by esterification to form ethyl esters. The process is typically catalyzed by bases such as sodium hydroxide or potassium tert-butoxide under controlled temperature conditions.

- Base Catalysis: Sodium hydroxide is preferred, used in 2 to 3 equivalents relative to the amino acid derivative.

- Temperature: The isomerization reaction proceeds optimally at 170 to 240 °C when sodium hydroxide is used.

- Solvent: High-boiling aromatic hydrocarbons such as xylenes, mesitylene, or decalin are used to maintain the reaction temperature and solubilize intermediates.

- Duration: Reaction times range from 6 to 24 hours for complete conversion.

After isomerization, the amino group is protected using groups such as tert-butoxycarbonyl (Boc) by reaction with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or potassium hydroxide, typically at 0 to 40 °C. This protection improves crystallinity and facilitates purification.

The amino-protected trans-4-aminocyclohexanecarboxylic acid esters are then purified by crystallization and washing with solvents such as diisopropyl ether, hexane, or ethyl acetate.

Finally, conversion to the hydrobromide salt is achieved by treatment with hydrobromic acid under controlled conditions.

This method is described in detail in patent literature (WO2003078381A1), which provides extensive experimental parameters and optimization data.

Organocatalytic Enantioselective α-Nitrogenation Route

Another advanced synthetic route involves the organocatalytic enantioselective α-nitrogenation of α,α-disubstituted aldehydes, which can be transformed into amino esters like ethyl 2-aminocyclohexane-1-carboxylate derivatives.

- Catalyst: A chiral monocarbamate derived from (1R,2R)-cyclohexa-1,2-diamine is used as an organocatalyst at 10–20 mol%.

- Reagents: Azodicarboxylates such as diisopropyl azodicarboxylate serve as electrophilic nitrogen sources.

- Conditions: The reaction is often performed under solvent-free conditions or in solvents like toluene or dichloromethane, at temperatures ranging from −30 °C to room temperature.

- Additives: Acetic acid (10–30 mol%) enhances enantioselectivity.

- Reaction Time: Typically 8 to 48 hours.

The reaction yields α-nitrogenated aldehydes with high enantioselectivity (up to 94% ee), which can be further converted into ethyl 2-aminocyclohexane-1-carboxylate derivatives.

The following table summarizes optimization data from this organocatalytic method:

| Entry | Catalyst Loading (mol%) | Acetic Acid (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 14 | 20 | 10 | 25 | 8 | 100 | 83 |

| 16 | 20 | 20 | 25 | 8 | 100 | 87 |

| 20 | 20 | 20 | −20 | 24 | 100 | 94 |

| 22 | 10 | 20 | −20 | 24 | 100 | 70 |

This method is environmentally friendly, scalable, and provides excellent stereocontrol.

Comparative Analysis of Preparation Methods

| Preparation Step | Isomerization & Esterification Method | Organocatalytic α-Nitrogenation Method |

|---|---|---|

| Starting Material | 4-Aminocyclohexanecarboxylic acid derivatives | α,α-Disubstituted aldehydes |

| Catalysts/Base | Sodium hydroxide, potassium tert-butoxide | Chiral monocarbamate organocatalyst |

| Reaction Conditions | High temperature (170–240 °C), aromatic solvents | Mild temperature (−30 to 25 °C), solvent-free or organic solvents |

| Reaction Time | 6–24 hours | 8–48 hours |

| Product Purification | Crystallization, washing with diisopropyl ether, hexane, ethyl acetate | Column chromatography |

| Enantioselectivity | Not specifically enantioselective; relies on isomer separation | High enantioselectivity up to 94% ee |

| Scalability | Industrially feasible | Scalable with organocatalyst optimization |

| Environmental Considerations | High temperature, organic solvents | Solvent-free options, mild conditions |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrobromide group can be substituted with other nucleophiles such as chloride or acetate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium chloride or sodium acetate are employed under mild conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of corresponding halide or acetate derivatives.

Scientific Research Applications

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Structural and Functional Comparisons

Biological Activity

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a chiral compound that can be synthesized through various methods, including enzymatic resolution processes. The typical synthesis involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using specific lipases, which enhances the yield of the desired enantiomer .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity. It may modulate biological pathways by either inhibiting or activating target proteins, leading to diverse physiological effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can enhance neuronal survival in models of neurodegeneration. For instance, in animal models treated with neurotoxins, administration of this compound significantly improved neuron viability and function .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Administered to rodents subjected to oxidative stress.

- Results : Significant increase in neuronal survival rates compared to control groups, indicating protective effects against oxidative damage.

- Antitumor Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Neuroprotective, Antitumor |

| Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Moderate Antitumor Activity |

| Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Limited Biological Activity |

This table illustrates the unique biological profiles associated with different stereoisomers of the compound, emphasizing how stereochemistry influences activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.